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molecular formula C14H8F2 B1312091 1,2-Bis(4-fluorophenyl)ethyne CAS No. 5216-31-9

1,2-Bis(4-fluorophenyl)ethyne

Cat. No. B1312091
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124421

Procedure details

Referring to FIG. 1, advantageous synthetic routes for the formation of both bis(4-fluorophenyl)ethyne (BFPE) and 4,4'-bis(4-fluorophenylethynyl)benzene (BFPEB) are shown in accordance with embodiments of the present invention. For example, in synthetic route `A1` of FIG. 1, BFPE is prepared by coupling commercially available 4-bromofluorobenzene with ethynyltrimethylsilane in the presence of an appropriate palladium[0] catalyst in triethylamine (TEA). A reaction vessel is charged with the reagents, catalyst and solvent and heated in an inert atmosphere to approximately 80° C. for about 2 h with stirring. The reaction mixture is cooled to about 50° C. and stirred for about an additional 2 h. Heating is stopped and the reaction mixture allowed to cool to ambient, with stirring continued for about an additional 24 h. An intermediate is obtained and desilylated with a weak base to form 1-ethynyl-4-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,4'-bis(4-fluorophenylethynyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
palladium[0]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9]C2C=CC(F)=CC=2)=[CH:4][CH:3]=1.BrC1C=CC(F)=CC=1.C([Si](C)(C)C)#C>C(N(CC)CC)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)#[CH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F
Step Two
Name
4,4'-bis(4-fluorophenylethynyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Seven
Name
palladium[0]
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reaction vessel is charged with the reagents, catalyst and solvent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to about 50° C.
STIRRING
Type
STIRRING
Details
stirred for about an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient,
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
continued for about an additional 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
An intermediate is obtained

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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